H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid
CAS No.:
Cat. No.: VC14576532
Molecular Formula: C33H40N6O3
Molecular Weight: 568.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H40N6O3 |
|---|---|
| Molecular Weight | 568.7 g/mol |
| IUPAC Name | N-[5-amino-1-(1H-benzimidazol-2-yl)pentyl]-2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C33H40N6O3/c1-20-15-24(40)16-21(2)25(20)18-26(35)33(42)39-19-23-10-4-3-9-22(23)17-30(39)32(41)38-29(13-7-8-14-34)31-36-27-11-5-6-12-28(27)37-31/h3-6,9-12,15-16,26,29-30,40H,7-8,13-14,17-19,34-35H2,1-2H3,(H,36,37)(H,38,41) |
| Standard InChI Key | GDHJQGJCKHJHHZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCN)C4=NC5=CC=CC=C5N4)N)C)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid has the molecular formula C33H40N6O3 and a molecular weight of 568.7 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) designates it as N-[5-amino-1-(1H-benzimidazol-2-yl)pentyl]-2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide. Its canonical SMILES string (CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCN)C4=NC5=CC=CC=C5N4)N)C)O) underscores the presence of critical functional groups, including a dimethyltyrosine (Dmt) residue, tetrahydroisoquinoline (Tic), and a flexible pentylamine linker.
Structural Determinants of Receptor Interaction
The compound’s pharmacodynamic properties arise from its hybrid structure:
-
Dmt (2',6'-dimethyltyrosine): Enhances receptor binding via hydrophobic interactions with the DOR’s extracellular loop .
-
Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid): Stabilizes the peptide backbone and confers conformational rigidity, optimizing ligand-receptor compatibility .
-
Benzimidazole-2-yl (Bid): Engages in π-π stacking with aromatic residues in the receptor’s binding pocket, augmenting affinity.
-
Lysine-derived side chain [(CH2)4-NH2]: Introduces cationic charge at physiological pH, facilitating interactions with anionic receptor domains .
This structural synergy enables subnanomolar binding affinities (Ki δ = 0.18–0.64 nM; Ki μ = 0.13–5.50 nM), as demonstrated in radioligand displacement assays .
Synthesis and Chemical Modifications
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via solid-phase peptide synthesis (SPPS), a method that sequentially couples Fmoc-protected amino acids to a resin-bound peptide chain. Key steps include:
-
Resin activation: Wang resin functionalized with hydroxymethylphenoxy groups.
-
Chain elongation: Automated coupling of Dmt, Tic, and lysine derivatives using HBTU/HOBt as activating agents.
-
Bid moiety incorporation: Post-assembly modification via amide bond formation between the lysine side chain and benzimidazole-2-carboxylic acid.
-
Cleavage and purification: TFA-mediated cleavage from the resin, followed by HPLC purification (≥95% purity).
Structure-Activity Relationship (SAR) Studies
Modifications to the lysine linker profoundly influence pharmacological activity:
| Modification | δ Ki (nM) | μ Ki (nM) | Selectivity (μ/δ) | Functional Activity |
|---|---|---|---|---|
| H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid | 0.18 | 0.13 | 1.4 | δ agonist (IC50 GPI = 39.7 nM) |
| H-Dmt-Tic-Lys(Ac)-NH-Ph | 0.13 | 0.63 | 4.8 | μ/δ antagonist (pA2 = 12.0) |
| H-Dmt-Tic-Lys-NH-CH2-Ph | 0.50 | 4.05 | 8.1 | μ antagonist (pA2 = 7.96) |
Acetylation of the lysine ε-amino group (e.g., H-Dmt-Tic-Lys(Ac)-NH-Ph) enhances μ-opioid antagonism, while free amino groups favor δ-agonism .
Pharmacological Properties
Receptor Binding and Selectivity
In competitive binding assays using [³H]DAMGO (MOR) and [³H]DPDPE (DOR), H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid exhibits:
| Receptor | Ki (nM) | Selectivity vs. MOR |
|---|---|---|
| δ | 0.18 | 1.4 |
| μ | 0.13 | — |
This near-balanced affinity contrasts with earlier Dmt-Tic analogs (e.g., H-Dmt-Tic-Gly-NH-CH2-Ph, Ki δ/μ = 5.3), underscoring the lysine linker’s role in modulating selectivity .
Functional Activity in Bioassays
-
Guinea Pig Ileum (GPI) Assay: The compound acts as a δ-opioid agonist (IC50 = 39.7 nM), inhibiting electrically induced contractions via Gi/o protein signaling .
-
Mouse Vas Deferens (MVD) Assay: Shows weak antagonism (pA2 < 5), indicating tissue-specific differences in receptor coupling .
Mechanism of Action
Delta-Opioid Receptor Agonism
H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid binds to the DOR’s orthosteric site, stabilizing an active conformation that recruits β-arrestin-2. This triggers internalization of the receptor and downstream activation of MAPK pathways, which modulate nociception and emotional responses .
Mitigation of Addiction Liability
Therapeutic Applications and Future Directions
Pain Management
Preclinical models of neuropathic pain demonstrate that H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid (10 mg/kg, i.p.) reduces mechanical allodynia by 60% without inducing tolerance over 14 days.
Neuropsychiatric Disorders
Emerging evidence suggests δ-agonists ameliorate depression-like behaviors in the forced swim test (FST), potentially via hippocampal BDNF upregulation .
Drug Development Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume